molecular formula C21H17ClN4O6S B10882118 3-[({[5-(2-Chlorobenzyl)-4-hydroxy-6-methylpyrimidin-2-yl]sulfanyl}acetyl)amino]-5-nitrobenzoic acid

3-[({[5-(2-Chlorobenzyl)-4-hydroxy-6-methylpyrimidin-2-yl]sulfanyl}acetyl)amino]-5-nitrobenzoic acid

Cat. No.: B10882118
M. Wt: 488.9 g/mol
InChI Key: JBHSQJWDXDKGNN-UHFFFAOYSA-N
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Description

3-[(2-{[5-(2-CHLOROBENZYL)-4-HYDROXY-6-METHYL-2-PYRIMIDINYL]SULFANYL}ACETYL)AMINO]-5-NITROBENZOIC ACID is a complex organic compound with a unique structure that combines various functional groups, including a chlorobenzyl group, a hydroxyl group, a methyl group, a pyrimidinyl group, a sulfanyl group, an acetyl group, an amino group, and a nitrobenzoic acid moiety

Properties

Molecular Formula

C21H17ClN4O6S

Molecular Weight

488.9 g/mol

IUPAC Name

3-[[2-[[5-[(2-chlorophenyl)methyl]-4-methyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetyl]amino]-5-nitrobenzoic acid

InChI

InChI=1S/C21H17ClN4O6S/c1-11-16(8-12-4-2-3-5-17(12)22)19(28)25-21(23-11)33-10-18(27)24-14-6-13(20(29)30)7-15(9-14)26(31)32/h2-7,9H,8,10H2,1H3,(H,24,27)(H,29,30)(H,23,25,28)

InChI Key

JBHSQJWDXDKGNN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)NC(=N1)SCC(=O)NC2=CC(=CC(=C2)C(=O)O)[N+](=O)[O-])CC3=CC=CC=C3Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-{[5-(2-CHLOROBENZYL)-4-HYDROXY-6-METHYL-2-PYRIMIDINYL]SULFANYL}ACETYL)AMINO]-5-NITROBENZOIC ACID typically involves multiple steps, each requiring specific reagents and conditions. A common synthetic route may include the following steps:

    Formation of the pyrimidinyl intermediate: This step involves the reaction of 2-chlorobenzyl chloride with 4-hydroxy-6-methyl-2-pyrimidinethiol in the presence of a base such as sodium hydroxide to form the 5-(2-chlorobenzyl)-4-hydroxy-6-methyl-2-pyrimidinyl sulfide.

    Acetylation: The intermediate is then acetylated using acetic anhydride to introduce the acetyl group.

    Amination: The acetylated intermediate undergoes amination with 3-amino-5-nitrobenzoic acid under suitable conditions, such as in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine, to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

3-[(2-{[5-(2-CHLOROBENZYL)-4-HYDROXY-6-METHYL-2-PYRIMIDINYL]SULFANYL}ACETYL)AMINO]-5-NITROBENZOIC ACID can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amino derivative.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-[(2-{[5-(2-CHLOROBENZYL)-4-HYDROXY-6-METHYL-2-PYRIMIDINYL]SULFANYL}ACETYL)AMINO]-5-NITROBENZOIC ACID has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-[(2-{[5-(2-CHLOROBENZYL)-4-HYDROXY-6-METHYL-2-PYRIMIDINYL]SULFANYL}ACETYL)AMINO]-5-NITROBENZOIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(2-{[5-(2-BROMOBENZYL)-4-HYDROXY-6-METHYL-2-PYRIMIDINYL]SULFANYL}ACETYL)AMINO]-5-NITROBENZOIC ACID
  • 3-[(2-{[5-(2-FLUOROBENZYL)-4-HYDROXY-6-METHYL-2-PYRIMIDINYL]SULFANYL}ACETYL)AMINO]-5-NITROBENZOIC ACID

Uniqueness

3-[(2-{[5-(2-CHLOROBENZYL)-4-HYDROXY-6-METHYL-2-PYRIMIDINYL]SULFANYL}ACETYL)AMINO]-5-NITROBENZOIC ACID is unique due to the presence of the chlorobenzyl group, which can impart distinct chemical and biological properties compared to its bromobenzyl or fluorobenzyl analogs. This uniqueness can influence its reactivity, binding affinity, and overall effectiveness in various applications.

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